N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide
Description
N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the sulfonamide nitrogen, a fluorine substituent at the 4-position, and a methyl group at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence its binding affinity and pharmacokinetic behavior.
Properties
IUPAC Name |
N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c1-15-14-18(12-13-19(15)21)25(23,24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAUGZXNYWODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of benzhydrylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom and methyl group on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide and its derivatives have shown promise in antimicrobial applications. The sulfonamide group is known for its antibacterial properties, which inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Case Studies:
- Bacterial Inhibition : Research indicates that related compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the low µg/mL range .
- Resistance Studies : Given the rising antibiotic resistance, compounds like this compound are being investigated as potential alternatives or adjuncts to existing antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide derivatives have been documented, making them candidates for treating inflammatory diseases.
Research Findings:
- In vitro Studies : Compounds similar to this compound have demonstrated significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Mechanisms of Action : The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .
Antitumor Activity
This compound has been explored for its potential antitumor effects, particularly against various cancer cell lines.
Key Insights:
- Cytotoxicity Assays : Preliminary studies show that derivatives of this compound exhibit cytotoxic effects against melanoma and non-small cell lung cancer cell lines, with GI50 values indicating strong potential for further development .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of the compound reveal that certain substitutions enhance its antitumor efficacy, suggesting a pathway for designing more potent anticancer agents .
Drug Development and Therapeutic Use
The synthesis of this compound is straightforward, allowing for the generation of various derivatives that can be tailored for specific therapeutic targets.
Synthesis Techniques:
- Efficient Methods : Recent advancements have highlighted environmentally friendly synthetic routes for producing sulfonamide derivatives with high yields and purity, facilitating their use in drug development .
Data Summary Table
Mechanism of Action
The mechanism of action of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sulfonamides
Substituent Effects on Bioactivity
Key analogs for comparison :
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ():
- Structural features : Methyl group at the 4-position, oxazole ring substitution.
- Bioactivity : Synthesized for antimicrobial screening. The oxazole moiety enhances hydrogen-bonding interactions with microbial targets, while the methyl group increases hydrophobicity .
- Crystallographic data : Single-crystal X-ray analysis (R factor = 0.055) confirms planar geometry, facilitating stacking interactions .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): Structural features: Dual sulfonamide groups, fluorine at 4-position, dimethylphenyl substitution. Synthetic note: Formed unexpectedly during synthesis, highlighting reactivity of sulfonamide intermediates under specific conditions .
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Structural features: Quinoline core with chloro-fluoro substitution; unrelated to benzhydryl derivatives but exemplifies sulfonamide diversity in drug design .
Comparative Table of Structural and Functional Properties
Antimicrobial Activity Trends
- The oxazole-containing sulfonamide () demonstrated moderate antimicrobial activity against E. coli and S. aureus, attributed to sulfonamide’s inhibition of dihydropteroate synthase (DHPS) . The benzhydryl group in the target compound may enhance membrane penetration but could also reduce solubility, a trade-off requiring optimization.
Biological Activity
N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzhydryl moiety, with fluorine and methyl substitutions on the aromatic ring. This structural configuration is crucial for its biological activity and interaction with various molecular targets.
The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, although the precise molecular targets remain to be fully elucidated.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Properties
This compound has also shown promising anticancer activity in vitro. The compound was tested against several cancer cell lines, revealing notable cytotoxic effects:
| Cell Line | IC50 (µM) | Selectivity Ratio (Normal/ Cancer) |
|---|---|---|
| HCT-116 (Colon) | 10 | 3.5 |
| MCF-7 (Breast) | 15 | 2.8 |
| HeLa (Cervical) | 12 | 3.0 |
The selectivity ratios suggest that the compound preferentially affects cancer cells over normal cells, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for this compound to be developed into a novel antibiotic treatment .
- Cytotoxicity Assessment : In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it induced apoptosis in HCT-116 cells through the activation of caspase pathways, confirming its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies and purification methods are recommended for high-yield synthesis of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, and reaction time) based on analogous sulfonamide syntheses. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and identifying intermediates. Purification via column chromatography or recrystallization improves yield and purity .
- Key Parameters : Use chloroform-d for H NMR analysis to confirm structural integrity, referencing residual solvent peaks (δ 7.26 ppm) for calibration .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
NMR Spectroscopy : Employ H and C NMR to confirm substituent positions and assess electronic environments. For example, fluorine substituents induce distinct deshielding effects in F NMR .
Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
TLC/HPLC : Monitor reaction progress and purity using silica gel plates or reverse-phase HPLC with UV detection .
Q. How can researchers validate the compound’s structural integrity during synthesis?
- Validation Protocols : Cross-validate spectroscopic data (NMR, IR) with computational predictions (e.g., density functional theory for IR peaks). X-ray crystallography provides definitive confirmation of molecular geometry .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular conformation?
- Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain high-resolution data.
Refinement : Apply SHELXL for least-squares refinement, addressing thermal displacement parameters and hydrogen bonding networks. For example, SHELXL’s constraints improve accuracy in modeling sulfonamide torsional angles .
Validation : Check for outliers using R-factors and the Cambridge Structural Database (CSD) to identify unusual bond lengths/angles .
Q. What strategies address contradictions in bioactivity or synthetic outcomes across studies?
- Data Reconciliation Framework :
Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere).
Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, catalyst loading) causing divergent results.
Case Study : Unexpected double sulfonylation (e.g., in ) highlights the need for mechanistic studies (e.g., DFT calculations to probe reaction pathways) .
Q. How can computational methods elucidate electronic properties and reactivity?
- Computational Tools :
Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.
Docking Studies : Predict binding affinities for bioactivity screening (e.g., sulfonamide-protein interactions).
In Silico Spectroscopy : Compare computed IR/NMR spectra with experimental data to validate electronic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
